2,5-Dichloro-4-nitrobenzamide

Beschreibung

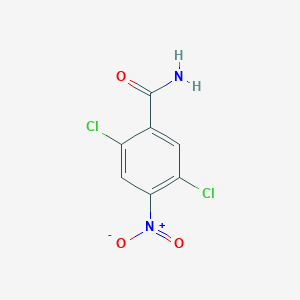

2,5-Dichloro-4-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 2 and 5, a nitro group (-NO₂) at position 4, and an amide (-CONH₂) functional group. This compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. The nitro group’s electron-withdrawing nature enhances electrophilic reactivity, while the chlorine atoms contribute to lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name |

2,5-dichloro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-6(11(13)14)5(9)1-3(4)7(10)12/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRODVGVSUSNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-nitrobenzamide can be synthesized through the reaction of 2,5-dichloro-4-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may involve solvents like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted benzamides.

Reduction: Formation of 2,5-dichloro-4-aminobenzamide.

Oxidation: Formation of more oxidized derivatives, depending on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Nitro-containing compounds like 2,5-Dichloro-4-nitrobenzamide exhibit notable antimicrobial properties. Research indicates that nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components such as DNA. This mechanism is crucial for the efficacy of several antibiotics derived from nitro compounds, including metronidazole and chloramphenicol .

Anticoccidial Properties

The compound has been identified as an intermediate in the synthesis of 2,6-dichloro-4-nitrobenzoic acid, which possesses anticoccidial properties. This application is particularly relevant in veterinary medicine, where it is used to combat coccidiosis in livestock . The effectiveness of these compounds in preventing and treating parasitic infections highlights their importance in agricultural settings.

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory properties of nitrobenzamide derivatives. These compounds can inhibit various inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α. The structure-activity relationship indicates that the positioning of nitro groups significantly influences their inhibitory effects on these biomolecules .

Biodegradation Studies

Research has shown that nitro compounds can be metabolized by certain microbial species, leading to their degradation in environmental settings. Studies on the metabolic pathways of this compound suggest that it can be transformed into less harmful metabolites through microbial action, thereby reducing its potential environmental impact .

Toxicity Assessments

The toxicity of nitroaromatic compounds has been a subject of investigation due to their potential environmental hazards. Toxicological studies have assessed the acute and chronic effects of this compound on various animal models. These studies are essential for understanding the compound's safety profile and regulatory considerations for its use in different applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth at specific concentrations. |

| Study 2 | Anticoccidial Properties | Showed significant reduction in coccidia populations in treated livestock. |

| Study 3 | Environmental Impact | Identified metabolic pathways for biodegradation by soil microorganisms. |

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The following table compares 2,5-Dichloro-4-nitrobenzamide with two structurally related benzamide derivatives from recent studies:

Key Observations :

- Substituent Position: The nitro group’s position significantly alters electronic effects. In , the nitro at position 3 (vs.

- Functional Groups : The methoxy group in enhances solubility due to its polar nature, whereas fluorine atoms in improve metabolic stability and membrane permeability .

- Amide Linkage : The dimethoxybenzyl group in introduces steric bulk, which could influence binding affinity in biological targets compared to the simpler amide in the reference compound.

Electronic Effects and Reactivity

- Nitro Group Impact : The nitro group at position 4 in this compound creates a strong electron-deficient aromatic system, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the nitro group at position 3 in may direct electrophilic attacks to different ring positions.

Biologische Aktivität

2,5-Dichloro-4-nitrobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its nitro and dichloro substituents on a benzamide core. The presence of these functional groups influences its chemical reactivity and biological activity.

Chemical Formula: CHClNO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may contribute to its biological effects. These interactions can lead to:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It may modulate receptor activity, affecting signaling pathways crucial for cell survival and proliferation.

Biological Activities

Research has indicated several potential biological activities for this compound:

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-nitrobenzamide | Similar substitution pattern | Antimicrobial and anticancer activities |

| 3,5-Dichloro-4-nitrobenzamide | Different chlorine positioning | Investigated for similar activities |

| 4-Nitrobenzamide | Lacks chlorine substituents | Different chemical and biological behavior |

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted benzamides:

- A study focusing on the antileishmanial activity of related compounds found that modifications in the benzamide structure significantly impacted efficacy and solubility. This suggests that similar modifications could enhance the activity of this compound against leishmaniasis .

- Another study reported on the cytotoxicity of benzamide derivatives against breast cancer cell lines. The findings indicated that structural modifications could lead to enhanced potency, which could be relevant for optimizing this compound as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.